N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide
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Overview
Description
N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide is a compound that features a pyrrolidine ring substituted with a fluorophenyl group and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide typically involves the formation of the pyrrolidine ring followed by the introduction of the fluorophenyl group and the prop-2-enamide moiety. One common method involves the cyclization of appropriate precursors to form the pyrrolidine ring, followed by functionalization to introduce the fluorophenyl group. The final step involves the addition of the prop-2-enamide group under suitable reaction conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and the development of efficient purification processes to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an alkane or amine. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interaction with biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to these targets, while the pyrrolidine ring can influence the compound’s overall conformation and stability. The prop-2-enamide moiety can participate in hydrogen bonding and other interactions that contribute to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but may have different substituents.
Fluorophenyl derivatives: These compounds contain the fluorophenyl group but may have different core structures.
Prop-2-enamide derivatives: These compounds feature the prop-2-enamide moiety but may have different ring systems.
Uniqueness
N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide is unique due to the combination of its structural features, which can result in distinct biological and chemical properties. The presence of the fluorophenyl group can enhance its interaction with biological targets, while the pyrrolidine ring and prop-2-enamide moiety contribute to its overall stability and reactivity .
Properties
IUPAC Name |
N-[1-(2-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c1-2-13(17)15-10-7-8-16(9-10)12-6-4-3-5-11(12)14/h2-6,10H,1,7-9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONUVEPDRWQVGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(C1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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